![molecular formula C9H11IN4 B1403337 1-Iodo-3-isopropylimidazo[1,5-a]pyrazin-8-amine CAS No. 1320266-94-1](/img/structure/B1403337.png)
1-Iodo-3-isopropylimidazo[1,5-a]pyrazin-8-amine
Descripción general
Descripción
Chemical Structure and Properties 1-Iodo-3-isopropylimidazo[1,5-a]pyrazin-8-amine is a heterocyclic compound featuring an imidazo[1,5-a]pyrazine core substituted with an iodine atom at position 1 and an isopropyl group at position 2. Its molecular formula is C₉H₁₂IN₅, with a molecular weight of 325.14 g/mol (calculated).
Applications and Relevance This compound is primarily used in research settings, particularly in medicinal chemistry for developing kinase inhibitors or fluorescent probes.
Actividad Biológica
1-Iodo-3-isopropylimidazo[1,5-a]pyrazin-8-amine (CAS Number: 1320266-94-1) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique imidazo[1,5-a]pyrazine structure, which features an iodine atom and an isopropyl group, contributing to its reactivity and interaction with biological systems.
Structure and Composition
The chemical formula for this compound is C9H10N4I, with a molecular weight of approximately 290.1 g/mol. The presence of the iodine atom in the structure is significant as it influences the compound's biochemical interactions.
Comparison with Related Compounds
Compound Name | CAS Number | Similarity Index | Unique Features |
---|---|---|---|
This compound | 1320266-94-1 | 0.78 | Contains an amino group; unique reactivity profile |
8-Chloroimidazo[1,5-a]pyrazine | 56468-23-6 | 0.69 | Lacks iodine; simpler halogenation pattern |
4-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine | 50432-68-3 | 0.57 | Different core structure; methyl instead of isopropyl |
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity. A study investigated its efficacy against various bacterial strains, demonstrating significant inhibition of growth in both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Anticancer Potential
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through the modulation of key signaling pathways involved in cell survival and proliferation. Specifically, it has been linked to the inhibition of the IRE1 pathway, which plays a crucial role in the cellular stress response .
The mechanism of action for this compound involves:
- Enzyme Inhibition : The compound interacts with specific enzymes, potentially inhibiting their activity and altering downstream signaling pathways.
- Receptor Modulation : It may bind to various receptors, influencing cellular responses and gene expression patterns.
Study on Antimicrobial Efficacy
In a controlled laboratory setting, the compound was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating potent antimicrobial properties .
Evaluation of Anticancer Activity
A study conducted on human breast cancer cell lines demonstrated that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed that treated cells showed increased markers for apoptosis compared to untreated controls .
Q & A
Basic Research Questions
Q. What spectroscopic techniques are recommended for structural confirmation of 1-Iodo-3-isopropylimidazo[1,5-a]pyrazin-8-amine?
Answer: The compound’s structure can be confirmed using a combination of 1H NMR, 13C NMR, and IR spectroscopy .
- 1H NMR identifies proton environments, such as the isopropyl group (δ ~1.3–1.5 ppm for CH3 and δ ~2.5–3.0 ppm for the CH group) and aromatic protons (δ ~6.5–8.5 ppm).
- 13C NMR resolves carbon environments, including the iodine-substituted carbon (typically deshielded, δ ~90–110 ppm) and heterocyclic carbons.
- IR spectroscopy confirms functional groups like NH2 (stretching ~3300–3500 cm⁻¹) and C-I bonds (stretching ~500–600 cm⁻¹).
Cross-validation with high-resolution mass spectrometry (HRMS) is advised for molecular weight confirmation .
Q. What safety precautions are critical when handling iodinated imidazopyrazine derivatives in the laboratory?
Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, chemical-resistant lab coats, and safety goggles. For spills, wear flame-retardant antistatic clothing.
- Ventilation: Work in a fume hood to avoid inhalation of fine particles.
- First Aid: In case of skin contact, wash immediately with water for ≥15 minutes. For eye exposure, rinse with saline solution and seek medical attention.
- Waste Disposal: Collect halogenated waste separately and follow institutional guidelines for iodinated compounds .
Q. How can researchers ensure the purity of this compound during synthesis?
Answer:
- Recrystallization: Use methanol or ethanol for recrystallization, as these solvents effectively remove unreacted starting materials (e.g., excess iodide salts).
- Chromatography: Perform column chromatography with silica gel and a gradient of ethyl acetate/hexane (20–50% v/v) to isolate the target compound.
- Analytical HPLC: Monitor purity using a C18 column with a water/acetonitrile mobile phase (UV detection at 254 nm) .
Advanced Research Questions
Q. How can multi-component reactions (MCRs) like the Groebke-Blackburn-Bienaymé reaction optimize the synthesis of imidazo[1,5-a]pyrazin-8-amine derivatives?
Answer: The Groebke-Blackburn-Bienaymé reaction enables one-step synthesis by combining:
Diaminopyrazine (amidine component).
Isocyanide (e.g., tert-butyl isocyanide).
Carbonyl compound (e.g., aldehyde or ketone).
Conditions:
- Solvent: Ethanol or dichloromethane.
- Catalyst: Sc(OTf)₃ (10 mol%) at 50–80°C.
- Yield: Typically 60–85% with high regioselectivity.
This method avoids intermediate isolation and is ideal for generating adenine-mimetic libraries .
Q. What strategies address low aqueous solubility of iodinated imidazopyrazine amines in biological assays?
Answer:
- Co-solvent Systems: Use DMSO/PBS mixtures (≤10% DMSO) to enhance solubility without denaturing proteins.
- Prodrug Design: Introduce phosphate or acetyl groups at the NH2 position to improve hydrophilicity.
- Nanoformulation: Encapsulate the compound in PEGylated liposomes (size: 100–200 nm) for sustained release.
Validate solubility improvements via dynamic light scattering (DLS) and UV-Vis spectroscopy .
Q. How can computational methods predict the bioactivity of this compound analogs?
Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with targets like adenosine receptors (PDB ID: 5G53). Focus on halogen bonding between iodine and Thr94 or Ser281 residues.
- QSAR Modeling: Train models on datasets of imidazopyrazine derivatives using descriptors like LogP, polar surface area, and H-bond donors.
- ADMET Prediction: SwissADME or ADMETLab2.0 can forecast pharmacokinetic properties (e.g., CYP450 inhibition, BBB permeability) .
Q. What experimental design principles optimize reaction conditions for iodination of imidazopyrazine precursors?
Answer:
- Factorial Design: Test variables like temperature (60–100°C), iodide source (NIS vs. I₂), and catalyst (CuI vs. Pd(OAc)₂) in a 2³ factorial matrix.
- Response Surface Methodology (RSM): Use a central composite design to maximize yield and minimize byproducts (e.g., di-iodinated species).
- Process Analytical Technology (PAT): Monitor reactions in real-time via in situ FTIR to track iodine consumption .
Q. How do tautomeric equilibria in imidazopyrazine cores affect biological activity?
Answer:
- Tautomer Identification: Use 15N NMR to distinguish between 1,5-a and 1,2-a tautomers. Key shifts: δ ~220 ppm for pyrazine N, δ ~150 ppm for imidazole N.
- Activity Correlation: Compare IC50 values of tautomerically locked analogs (e.g., methyl-substituted derivatives). For adenosine A2A receptors, the 1,5-a tautomer shows 10-fold higher affinity due to better H-bonding geometry .
Q. Data Contradiction Analysis
Q. How to resolve discrepancies in reported melting points for iodinated imidazopyrazines across studies?
Answer:
- Purity Verification: Reanalyze samples via DSC (heating rate: 10°C/min) to detect impurities affecting melting points.
- Polymorphism Screening: Perform slurry experiments in 5–10 solvents (e.g., acetone, toluene) to identify crystalline forms.
- Literature Cross-Check: Compare experimental conditions (e.g., recrystallization solvent in vs. 20) to isolate method-dependent variations .
Comparación Con Compuestos Similares
Comparison with Structural Analogs
Substituent Variations and Reactivity
1-Iodo-3-methylimidazo[1,5-a]pyrazin-8-amine (CAS: 1823418-87-6)
- Key Difference : Methyl group at position 3 instead of isopropyl.
- However, lower lipophilicity may reduce membrane penetration .
8-Chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine (CAS: 1320266-92-9)
- Key Difference : Chlorine at position 7.
- Impact : The electron-withdrawing chlorine may stabilize the aromatic system, altering electronic properties and reactivity. This substitution could enhance stability but reduce iodine’s leaving-group efficacy in nucleophilic substitutions .
1-Bromo-3-(tetrahydro-2H-pyran-4-yl)imidazo[1,5-a]pyrazin-8-amine (CAS: 1419221-27-4)
- Key Difference : Bromine replaces iodine, and tetrahydro-2H-pyran-4-yl replaces isopropyl.
- Impact: Bromine’s lower electronegativity reduces reactivity in cross-coupling reactions.
Kinase Inhibition
- The iodine may facilitate radio-labeling for tracer studies .
- Comparison with Pyrazolo[1,5-a]pyrimidines : While pyrazolo[1,5-a]pyrimidines exhibit IC₅₀ values in the µM range for cancer-related kinases, the imidazo[1,5-a]pyrazine scaffold may offer improved selectivity due to its rigid core .
Adenosine Receptor Binding
- Compound 12 (): A triazolo[1,5-a]pyrazin-8-amine derivative showed moderate A2a receptor affinity (Ki ~ 100 nM). The iodine and isopropyl groups in the target compound could enhance binding through hydrophobic interactions .
Data Tables
Table 1: Structural and Functional Comparison
Compound Name | Substituents (Positions) | Molecular Weight (g/mol) | Key Applications |
---|---|---|---|
1-Iodo-3-isopropylimidazo[1,5-a]pyrazin-8-amine | I (1), isopropyl (3) | 325.14 | Kinase inhibitors, probes |
1-Iodo-3-methylimidazo[1,5-a]pyrazin-8-amine | I (1), methyl (3) | 297.10 | Medicinal chemistry intermediates |
8-Chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine | Cl (8), I (1), isopropyl (3) | 359.59 | Drug intermediates |
1-Bromo-3-(tetrahydro-2H-pyran-4-yl)imidazo[1,5-a]pyrazin-8-amine | Br (1), THP (3) | 337.19 | Solubility-enhanced analogs |
Propiedades
IUPAC Name |
1-iodo-3-propan-2-ylimidazo[1,5-a]pyrazin-8-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IN4/c1-5(2)9-13-7(10)6-8(11)12-3-4-14(6)9/h3-5H,1-2H3,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNEOZZDZHREDQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=C2N1C=CN=C2N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.